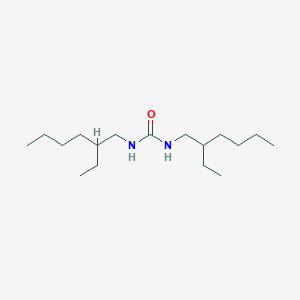
N,N'-Bis(2-ethylhexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2-ethylhexyl)urea is an organic compound that belongs to the class of ureas. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atoms of the urea moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-ethylhexyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered mild, efficient, and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Bis(2-ethylhexyl)urea often involves the reaction of 2-ethylhexylamine with urea under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
N,N’-Bis(2-ethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N,N’-Bis(2-ethylhexyl)urea can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
科学研究应用
N,N’-Bis(2-ethylhexyl)urea has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: This compound has been investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, particularly in drug delivery systems.
Industry: N,N’-Bis(2-ethylhexyl)urea is used in the production of polymers and as an additive in various industrial processes
作用机制
The mechanism by which N,N’-Bis(2-ethylhexyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N,N’-Bis(2-ethylhexyl)acetamide: This compound is similar in structure but contains an acetamide group instead of a urea moiety.
N,N’-Bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide: Another related compound used in photoelectrochemical applications
Uniqueness
N,N’-Bis(2-ethylhexyl)urea is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form hydrogen bonds and its solubility in nonpolar solvents make it particularly valuable in supramolecular chemistry and industrial applications .
属性
CAS 编号 |
182347-19-9 |
|---|---|
分子式 |
C17H36N2O |
分子量 |
284.5 g/mol |
IUPAC 名称 |
1,3-bis(2-ethylhexyl)urea |
InChI |
InChI=1S/C17H36N2O/c1-5-9-11-15(7-3)13-18-17(20)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,18,19,20) |
InChI 键 |
XYTJQLPXUDAEMW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC(=O)NCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


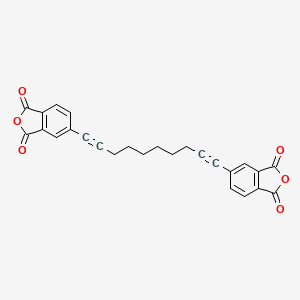
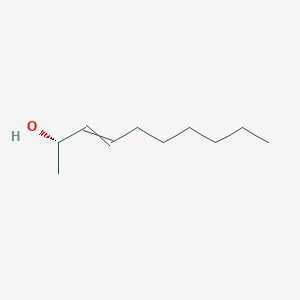
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)

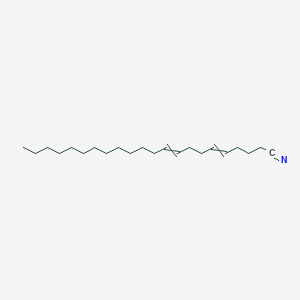
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)

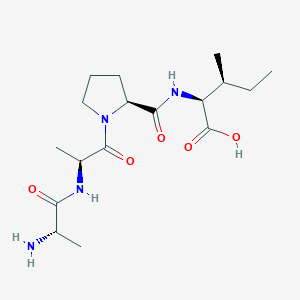
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
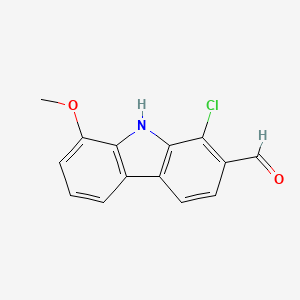
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
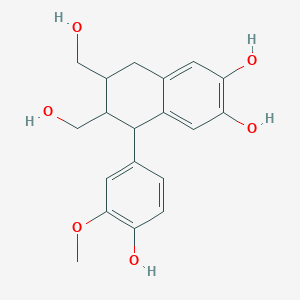
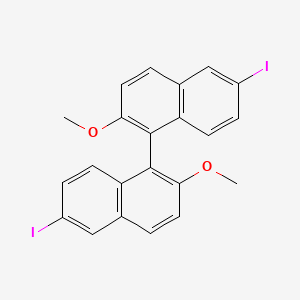
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
